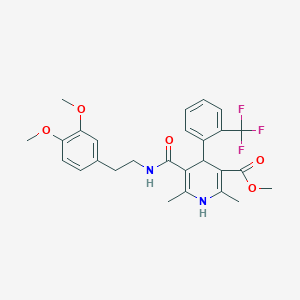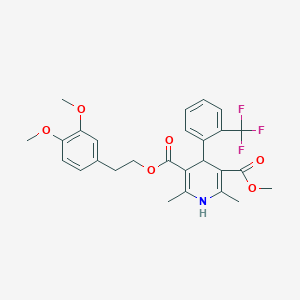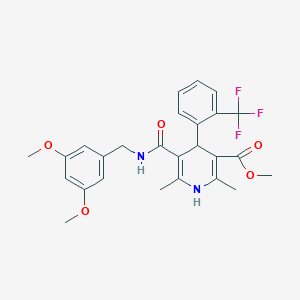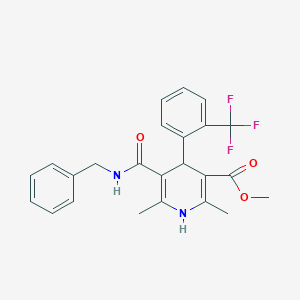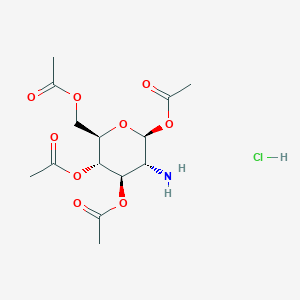
β-葡萄糖胺四乙酸盐盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Glucosamine, tetraacetate, hydrochloride: is a chemical compound that belongs to the class of aminosaccharides. It is derived from glucose and is known to have anti-inflammatory properties . This compound is often used in various scientific research applications due to its unique chemical properties and potential biomedical applications .
科学研究应用
Beta-Glucosamine, tetraacetate, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly its anti-inflammatory properties.
Industry: Used in the production of various pharmaceuticals and nutraceuticals.
作用机制
Target of Action
Beta-Glucosamine, tetraacetate, hydrochloride, also known as (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride, primarily targets the articular tissues such as cartilage, synovial membrane, and subchondral bone . These tissues play a crucial role in joint health and function.
Mode of Action
The compound interacts with its targets by providing a building block towards the synthesis of glycosaminoglycans , which are essential components of cartilage . This interaction slows the progression of osteoarthritis and relieves symptoms of joint pain .
Biochemical Pathways
The affected biochemical pathways involve the synthesis of proteoglycans that retard cartilage degradation and improve joint function . Glucosamine exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 .
Pharmacokinetics
The pharmacokinetics of glucosamine involve its absorption, distribution, metabolism, and excretion (ADME). Glucosamine is absorbed in the gastrointestinal tract and distributed throughout the body, including the joints . It is metabolized in the liver and excreted through the kidneys . The bioavailability of glucosamine can vary significantly among individuals .
Result of Action
The molecular and cellular effects of glucosamine’s action include the enhancement of proteoglycan synthesis, reduction of inflammation, and improvement of cellular redox status . These effects contribute to the delay of osteoarthritis pathogenesis and the maintenance of joint health .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Glucosamine, tetraacetate, hydrochloride involves the reaction between β-glucosamine and tetraacetylglucal in the presence of hydrochloric acid . The compound is then purified by recrystallization . Characterization of the compound is typically done using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy .
Industrial Production Methods: In industrial settings, beta-Glucosamine, tetraacetate, hydrochloride is produced through a series of chemical reactions involving the acetylation of glucosamine. The process involves the use of strong acids and controlled reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Beta-Glucosamine, tetraacetate, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
相似化合物的比较
- Glucosamine sulfate
- Glucosamine hydrochloride
- N-Acetylglucosamine
Comparison: Beta-Glucosamine, tetraacetate, hydrochloride is unique due to its acetylated structure, which enhances its stability and bioavailability compared to other glucosamine derivatives. This compound also exhibits stronger anti-inflammatory properties, making it a more effective option for certain biomedical applications .
属性
IUPAC Name |
(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10034-20-5 |
Source


|
| Record name | .beta.-Glucosamine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
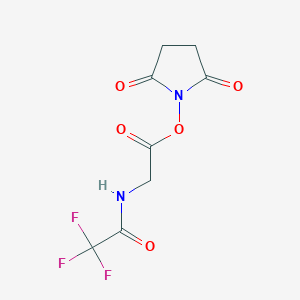
![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)
![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)

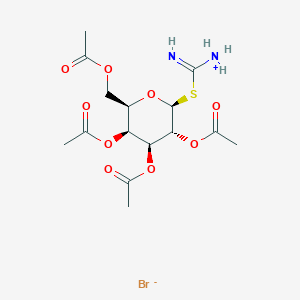
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)


